molecular formula C31H53NO3 B1208820 Cholesteryl GABA CAS No. 89210-68-4

Cholesteryl GABA

Numéro de catalogue: B1208820
Numéro CAS: 89210-68-4
Poids moléculaire: 487.8 g/mol
Clé InChI: XKAKGVWSPKWVGH-RLXQBPMMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cholesteryl GABA, also known as this compound, is a useful research compound. Its molecular formula is C31H53NO3 and its molecular weight is 487.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Neuropharmacological Applications

Cholesteryl GABA has been studied for its potential effects on neuronal excitability and neurotransmission. Research indicates that this compound can modulate the activity of GABA receptors, which are critical for inhibitory signaling in the brain.

  • Inhibition of Neuronal Discharge : Studies have shown that this compound produces a dose-dependent inhibition of pyramidal cell discharge, suggesting its potential use in managing conditions characterized by excessive neuronal activity, such as epilepsy .
  • Modulation of Receptor Dynamics : this compound influences the localization and clustering of GABA receptors in neuronal membranes. It has been observed that astrocytic cholesterol levels affect the dynamics of GABA receptors, indicating that this compound can play a role in receptor modulation through lipid interactions .

Metabolic and Physiological Effects

The metabolic implications of this compound are noteworthy, particularly concerning its effects on insulin resistance and lipid metabolism.

  • Improvement of Insulin Sensitivity : Research has indicated that GABA administration can significantly enhance insulin sensitivity and reduce lipid profiles in animal models. This suggests that this compound may also have similar effects due to its structural relationship with GABA .
  • Cholesterol Regulation : this compound may contribute to cholesterol homeostasis by modulating cholesterol levels in cells. It has been shown to impact the expression of genes involved in lipid metabolism, potentially offering therapeutic avenues for metabolic disorders .

Nutritional Applications

The incorporation of this compound into functional foods is an emerging area of interest.

  • Functional Food Development : Given its physiological benefits, there is potential for this compound to be included in dietary supplements aimed at improving cognitive function and metabolic health. Studies suggest that dietary sources rich in gamma-aminobutyric acid can help regulate blood pressure and enhance overall well-being .

Case Studies and Research Findings

The following table summarizes key findings from various studies related to this compound:

Study ReferenceSubjectKey Findings
In vivo (pyramidal cells)Dose-dependent inhibition of neuronal discharge; potential anti-epileptic properties.
Animal model (diabetes)Improved insulin sensitivity and reduced lipid levels post-GABA treatment; implications for metabolic health.
Neuronal culturesModulation of GABA receptor localization by astrocytic cholesterol; highlights the importance of lipid environments in receptor dynamics.
Functional foodsPotential for inclusion in dietary supplements to enhance cognitive function and metabolic regulation.

Propriétés

Numéro CAS

89210-68-4

Formule moléculaire

C31H53NO3

Poids moléculaire

487.8 g/mol

Nom IUPAC

4-[[(3S,10R,13R,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-4-yl]amino]butanoic acid

InChI

InChI=1S/C31H53NO3/c1-20(2)8-6-9-21(3)23-13-14-24-22-11-12-26-29(32-19-7-10-28(34)35)27(33)16-18-31(26,5)25(22)15-17-30(23,24)4/h12,20-25,27,29,32-33H,6-11,13-19H2,1-5H3,(H,34,35)/t21-,22?,23-,24?,25?,27+,29?,30-,31-/m1/s1

Clé InChI

XKAKGVWSPKWVGH-RLXQBPMMSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4NCCCC(=O)O)O)C)C

SMILES isomérique

C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4NCCCC(=O)O)O)C)C

SMILES canonique

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4NCCCC(=O)O)O)C)C

Synonymes

cholesteryl GABA
cholesteryl gamma-aminobutyrate

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.